molecular formula C12H26OSi B14557069 Trimethyl[(non-4-en-5-yl)oxy]silane CAS No. 62183-32-8

Trimethyl[(non-4-en-5-yl)oxy]silane

Cat. No.: B14557069
CAS No.: 62183-32-8
M. Wt: 214.42 g/mol
InChI Key: ADVBQKAKBLQSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(non-4-en-5-yl)oxy]silane is an organosilicon compound with the molecular formula C12H26OSi. This compound features a silicon atom bonded to three methyl groups and an alkoxy group derived from non-4-en-5-ol. Organosilicon compounds like this compound are widely used in various fields due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(non-4-en-5-yl)oxy]silane typically involves the reaction of non-4-en-5-ol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the nucleophilic substitution of the hydroxyl group in non-4-en-5-ol with the trimethylsilyl group from trimethylchlorosilane, resulting in the formation of this compound and hydrogen chloride as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(non-4-en-5-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Trimethyl[(non-4-en-5-yl)oxy]silane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.

    Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl[(non-4-en-5-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom forms stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile intermediate in chemical reactions. The pathways involved include nucleophilic substitution, where the trimethylsilyl group is replaced by other functional groups, and oxidation-reduction reactions that modify the silicon-oxygen bond.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

    Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.

    Trimethylsilyl chloride: Used as a reagent in the synthesis of Trimethyl[(non-4-en-5-yl)oxy]silane.

Uniqueness

This compound is unique due to the presence of the non-4-en-5-yl group, which imparts specific chemical properties and reactivity. This compound’s ability to form stable bonds with both organic and inorganic substances makes it valuable in various applications, from organic synthesis to industrial production.

Properties

CAS No.

62183-32-8

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

trimethyl(non-4-en-5-yloxy)silane

InChI

InChI=1S/C12H26OSi/c1-6-8-10-12(11-9-7-2)13-14(3,4)5/h10H,6-9,11H2,1-5H3

InChI Key

ADVBQKAKBLQSFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.